molecular formula C9H19N3O B038609 N,N,2,4-Tetramethylpiperazine-1-carboxamide CAS No. 114649-86-4

N,N,2,4-Tetramethylpiperazine-1-carboxamide

Cat. No. B038609
M. Wt: 185.27 g/mol
InChI Key: LLJQYNOGGJIQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2,4-Tetramethylpiperazine-1-carboxamide (also known as TEMPO) is a stable free radical compound that has been widely used in various scientific research applications. TEMPO is a versatile compound that can be used as a catalyst, a spin label, and an antioxidant. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

TEMPO acts as a radical scavenger and an antioxidant by donating an electron to free radicals and reactive oxygen species (ROS). This reaction converts the free radicals and ROS into less reactive species, thereby preventing oxidative damage to cells and tissues. TEMPO has also been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress-related diseases.

Biochemical And Physiological Effects

TEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. Additionally, TEMPO has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of TEMPO is its stability and ease of use. It can be easily synthesized and stored for long periods of time without degradation. Additionally, TEMPO is a relatively inexpensive compound, making it an attractive option for scientific research. However, one of the limitations of TEMPO is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for the use of TEMPO in scientific research. One area of interest is the use of TEMPO as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, TEMPO could be used as a tool for studying the role of oxidative stress in various biological processes. Finally, the development of new methods for synthesizing and using TEMPO could lead to new applications and discoveries in the field of chemistry and biology.

Synthesis Methods

TEMPO can be synthesized through the oxidation of N,N,2,4-Tetramethylpiperidine. The most commonly used method for the synthesis of TEMPO is the oxidation of the corresponding piperidine using a variety of oxidizing agents such as hypochlorite, hypobromite, and periodate. The oxidation reaction is typically carried out in the presence of a catalyst such as sodium bromide or sodium hypochlorite.

Scientific Research Applications

TEMPO has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the polymerization of styrene. TEMPO has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins and nucleic acids. Additionally, TEMPO has been used as an antioxidant in food preservation and in the treatment of oxidative stress-related diseases.

properties

CAS RN

114649-86-4

Product Name

N,N,2,4-Tetramethylpiperazine-1-carboxamide

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,N,2,4-tetramethylpiperazine-1-carboxamide

InChI

InChI=1S/C9H19N3O/c1-8-7-11(4)5-6-12(8)9(13)10(2)3/h8H,5-7H2,1-4H3

InChI Key

LLJQYNOGGJIQSG-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C(=O)N(C)C)C

Canonical SMILES

CC1CN(CCN1C(=O)N(C)C)C

Origin of Product

United States

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